1-(8-methoxyquinolin-5-yl)-N-methylmethanamine

Medicinal Chemistry Synthetic Intermediate Process Chemistry

This quinoline methanamine derivative features a distinctive 5-(N-methylaminomethyl) substitution pattern, offering measurable advantages in synthetic versatility and biological profiling over unsubstituted quinoline methanamines. Its well-characterized physicochemical parameters (MW 202.25, LogP 2.35, solubility 4.9 g/L) enable reproducible reaction workflows and systematic SAR exploration. The N-methylmethanamine side chain serves as a convenient functionalization handle for introducing diverse substituents, while the 8-methoxy group enhances lipophilicity for favorable membrane permeability. Available in high purity with comprehensive analytical documentation. Inquire for bulk pricing and custom synthesis options.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 937647-97-7
Cat. No. B1602450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
CAS937647-97-7
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCNCC1=C2C=CC=NC2=C(C=C1)OC
InChIInChI=1S/C12H14N2O/c1-13-8-9-5-6-11(15-2)12-10(9)4-3-7-14-12/h3-7,13H,8H2,1-2H3
InChIKeyPBQJRKNTVWCJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine (CAS 937647-97-7) – Quinoline-Based Building Block for Medicinal Chemistry Procurement


1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine (CAS 937647-97-7) is a quinoline derivative incorporating an 8-methoxy substituent and a 5-(N-methylaminomethyl) side chain. It is primarily employed as a synthetic intermediate in medicinal chemistry research . The quinoline scaffold is associated with diverse biological activities, including antimalarial, antibacterial, and anticancer properties . The N-methylmethanamine moiety confers moderate basicity (pKa estimated ~9-10) and enables salt formation, which can improve handling and formulation characteristics .

Why Generic Quinoline Analogs Cannot Substitute 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine


Direct substitution of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine with other quinoline methanamine derivatives is not feasible due to quantifiable differences in physicochemical properties that impact synthetic utility and biological performance. Variations in molecular weight, lipophilicity (LogP), and aqueous solubility alter both reaction behavior and potential pharmacological outcomes. Currently, high-strength differential evidence in the form of direct head-to-head biological comparisons is limited in the open literature; the following evidence relies primarily on cross-study comparable physicochemical data and class-level inferences from the broader quinoline methanamine family.

Quantitative Differentiation of 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine Against Closest Analogs


Molecular Weight Differentiation: Enabling Distinct Reaction Stoichiometry and Purification Profiles

1-(8-methoxyquinolin-5-yl)-N-methylmethanamine has a molecular weight of 202.25 g/mol . Compared to the simpler quinoline analog (quinolin-5-yl)methanamine (MW 158.2 g/mol), the target compound is 27.8% heavier. Compared to the 8-methoxy analog lacking N-methylation (8-methoxyquinolin-5-yl)methanamine (MW 188.23 g/mol), it is 7.5% heavier. This mass difference directly impacts stoichiometric calculations in synthetic workflows and alters chromatographic retention times, facilitating distinct purification profiles.

Medicinal Chemistry Synthetic Intermediate Process Chemistry

Lipophilicity (LogP) Differentiation: Impact on Membrane Permeability and Partitioning

The calculated LogP for 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine is 2.35 . In contrast, the non-methoxy analog (quinolin-5-yl)methanamine has an estimated LogP of approximately 1.5-1.8 (based on fragment contribution methods). The higher LogP of the target compound indicates increased lipophilicity, which can enhance passive membrane permeability and alter distribution profiles in biological assays. This difference is critical when the compound serves as a precursor to bioactive molecules where lipophilicity influences target engagement.

ADME Drug Design Physicochemical Properties

Aqueous Solubility: Enabling Distinct Formulation and Assay Conditions

The aqueous solubility of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine at 25 °C is reported as 4.9 g/L (approximately 24 mM) . Comparable data for the non-methoxy analog (quinolin-5-yl)methanamine is not widely available, but the presence of the methoxy group generally reduces aqueous solubility relative to unsubstituted quinolines. This quantifiable solubility limit informs the selection of appropriate solvents for reaction setup and the design of biological assays where compound precipitation must be avoided.

Formulation Bioavailability Preformulation

Boiling Point and Density: Ensuring Reproducible Synthetic Handling

1-(8-methoxyquinolin-5-yl)-N-methylmethanamine has a boiling point of 340.6 °C at 760 mmHg and a density of 1.109 g/cm³ [1]. These values differ from those of the non-methoxy analog (quinolin-5-yl)methanamine (BP 314.7 °C, density 1.157 g/cm³) and the 8-methoxy non-methyl analog (8-methoxyquinolin-5-yl)methanamine (BP 356.6 °C, density 1.2 g/cm³). The higher boiling point of the target compound compared to the non-methoxy analog ensures greater thermal stability during reactions requiring elevated temperatures, while the lower density compared to the 8-methoxy non-methyl analog affects solvent selection for liquid-liquid extractions.

Process Chemistry Purification Physical Properties

Purity Benchmark: Foundation for Reproducible Research Outcomes

Commercially available 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine is typically supplied at 98% purity . While purity is a vendor-specified parameter rather than an intrinsic property, this established benchmark ensures that impurities do not confound biological assay results or synthetic yields. In the context of quinoline-based drug discovery, where minor impurities can significantly alter activity readouts, the 98% purity specification provides a reproducible starting point for both hit-to-lead optimization and SAR studies.

Analytical Chemistry Quality Control Reproducibility

Anti-infective Potential: Class-Level Activity of Quinoline Methanamines

A series of mono- and bisquinoline methanamine derivatives were evaluated for in vitro antiplasmodial activity against the 3D7 chloroquine-sensitive strain of Plasmodium falciparum [1]. The most promising compounds (e.g., compound 40) displayed IC50 values of 0.23 µM, indicating significant antiplasmodial potential. While 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine itself was not directly tested in this study, its structural homology to the active core scaffold suggests it may serve as a suitable precursor for generating analogs with similar or improved activity. This class-level evidence supports the compound's utility in antimalarial drug discovery programs.

Antimalarial Antiplasmodial Infectious Disease

High-Impact Application Scenarios for 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine


Scaffold for Antimalarial Drug Discovery Programs

The quinoline methanamine scaffold has demonstrated potent in vitro antiplasmodial activity, with lead compounds showing IC50 values as low as 0.23 µM against the chloroquine-sensitive 3D7 strain of P. falciparum [1]. 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine serves as a versatile precursor for synthesizing novel analogs aimed at improving potency, selectivity, and pharmacokinetic properties. Its well-defined physicochemical profile (MW 202.25, LogP 2.35, solubility 4.9 g/L) facilitates reproducible synthetic and analytical workflows, enabling systematic SAR exploration.

Building Block for Kinase Inhibitor and Anticancer Agent Synthesis

Quinoline derivatives are frequently employed as scaffolds for kinase inhibitors and anticancer agents due to their ability to engage ATP-binding pockets and disrupt protein-protein interactions . The N-methylmethanamine side chain in 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine provides a convenient handle for further functionalization, allowing medicinal chemists to introduce diverse substituents and modulate target engagement. The compound's 98% purity specification ensures that synthetic efforts yield consistent and interpretable biological results.

Precursor for Antibacterial and Antifungal Quinoline Derivatives

8-Methoxyquinoline derivatives have been reported to possess antibacterial and antifungal properties, with some analogs showing activity against resistant strains [2]. The presence of both the 8-methoxy group and the 5-(N-methylaminomethyl) substituent in the target compound creates a unique electronic environment that can be exploited to design novel anti-infective agents. The compound's solubility (4.9 g/L) and lipophilicity (LogP 2.35) are within ranges typically associated with favorable membrane permeability, making it an attractive starting point for anti-infective drug discovery.

Synthetic Intermediate for CNS-Targeted Quinoline Derivatives

Quinoline-based compounds have shown promise as ligands for neurotransmitter receptors and as potential therapeutics for neurological disorders . The N-methylmethanamine moiety in 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine introduces a basic amine that can be protonated at physiological pH, influencing CNS penetration and target binding. Researchers developing CNS-active quinoline analogs may leverage this compound's well-characterized physical properties (boiling point 340.6 °C, density 1.109 g/cm³) to ensure reproducible synthesis and purification.

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